molecular formula C8H8FNO2 B1357886 Methyl 6-fluoro-2-methylnicotinate CAS No. 1227595-02-9

Methyl 6-fluoro-2-methylnicotinate

Cat. No.: B1357886
CAS No.: 1227595-02-9
M. Wt: 169.15 g/mol
InChI Key: LLWCAHFEDSDTQN-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-2-methylnicotinate is an organic compound with the molecular formula C8H8FNO2. It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a fluorine atom, and the carboxylic acid group is esterified with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-2-methylnicotinate typically involves the esterification of 6-fluoro-2-methylnicotinic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound may involve the oxidation of 2-methyl-5-ethylpyridine followed by fluorination and esterification steps. These processes are optimized for high yield and purity, often involving the use of advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-2-methylnicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-fluoro-2-methylnicotinic acid, while reduction could produce 6-fluoro-2-methyl-3-hydroxypyridine .

Scientific Research Applications

Methyl 6-fluoro-2-methylnicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-2-methylnicotinate involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound may exert its effects through modulation of enzyme activity or receptor binding. The presence of the fluorine atom can significantly influence its chemical behavior and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can enhance its chemical stability and biological activity compared to non-fluorinated analogs. This fluorine substitution can also influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 6-fluoro-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5-6(8(11)12-2)3-4-7(9)10-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWCAHFEDSDTQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001246071
Record name Methyl 6-fluoro-2-methyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227595-02-9
Record name Methyl 6-fluoro-2-methyl-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227595-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-fluoro-2-methyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001246071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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